Pemafibrate ((2R)-2-[3-({1,3-benzoxazol-2-yl[3-(4-methoxyphenoxy)propyl]amino}methyl)phenoxy]butanoic acid) [] is a novel, selective peroxisome proliferator-activated receptor alpha modulator (SPPARMα) [, , , ]. Classified as a fibrate, it exhibits a higher potency and selectivity for PPARα compared to conventional fibrates like fenofibrate [, , , , , ]. In scientific research, pemafibrate serves as a valuable tool to investigate the roles of PPARα in various biological processes and disease models.
Pemafibrate binds to the ligand binding pocket (LBP) of PPARα in a Y-shaped conformation []. Its structure comprises a phenoxyalkyl group exhibiting flexibility in the absence of coactivators like steroid receptor coactivator-1 (SRC1) []. This flexibility potentially allows the phenoxyalkyl group to adapt to structural changes induced by coactivator binding.
Pemafibrate undergoes metabolism primarily in the liver [, ]. Major metabolic pathways include:
The metabolic profile of pemafibrate exhibits species differences, with monkeys considered a suitable animal model for human pharmacokinetic studies [].
Pemafibrate acts as a selective agonist of PPARα [, , , ]. PPARα activation by pemafibrate triggers the transcription of various genes involved in lipid and glucose metabolism [, , , , ]. This leads to:
Pemafibrate's selectivity for PPARα minimizes adverse effects commonly associated with non-selective fibrates [, , , ].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6